L-Alanine-1-13C
Overview
Description
L-Alanine-1-13C is a non-essential amino acid that occurs in high levels in its free state in plasma . It is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Synthesis Analysis
The synthesis of L-Alanine-1-13C involves two stages . In the first stage, di-tert-butyl dicarbonate reacts with L-alanine in the presence of sodium hydrogencarbonate and sodium hydroxide in 1,4-dioxane at 20°C for 28 hours . In the second stage, the reaction mixture is treated with dmap in 1,4-dioxane and water at 50°C for 1 hour .Molecular Structure Analysis
The L-Alanine-1-13C molecule contains a total of 12 bonds. There are 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions involving L-Alanine-1-13C include the reaction with di-tert-butyl dicarbonate in the presence of sodium hydrogencarbonate and sodium hydroxide . This reaction is followed by treatment with dmap .Safety And Hazards
L-Alanine-1-13C may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. It may cause eye irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing vapors, mist, or gas, and to use personal protection .
Future Directions
L-Alanine-1-13C is used in scientific research, particularly in the field of bio NMR . It is also used in the synthesis of isotope-labeled peptides for MS-based protein quantitation . The future directions of L-Alanine-1-13C research could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
(2S)-2-amino(113C)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-NSQKCYGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480392 | |
Record name | L-Alanine-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine-1-13C | |
CAS RN |
21764-56-7 | |
Record name | L-Alanine-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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